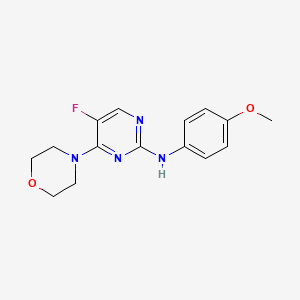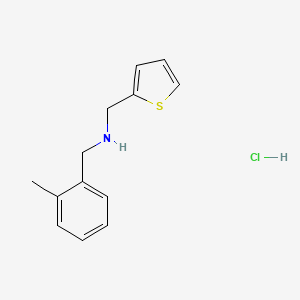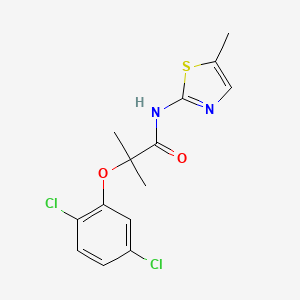![molecular formula C17H22FNOS B4851499 N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide
Übersicht
Beschreibung
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide, also known as CTFA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. CTFA is a small molecule that belongs to the class of acrylamide derivatives and has been shown to exhibit potent biological activity against certain disease targets.
Wirkmechanismus
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting specific molecular targets involved in disease progression. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has also been reported to modulate the expression of specific genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been reported to exhibit antimicrobial activity against several bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide offers several advantages for lab experiments, including its potent biological activity, ease of synthesis, and low cost. However, there are also some limitations associated with its use, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide. One potential direction is to investigate its activity against other disease targets, such as neurodegenerative diseases and metabolic disorders. Another direction is to optimize the chemical structure of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide to improve its potency and selectivity towards specific molecular targets. Furthermore, the development of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide-based drug delivery systems could enhance its therapeutic potential and reduce potential toxicity. Overall, the research on N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide holds great promise for the discovery and development of novel therapeutics for various diseases.
Conclusion
In conclusion, N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has shown promising activity against various disease targets and offers several advantages for lab experiments. Further research is needed to fully understand its therapeutic potential and optimize its chemical structure for improved activity and selectivity.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases. N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been reported to exhibit antimicrobial activity against several bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNOS/c18-15-9-6-14(7-10-15)8-11-17(20)19-12-13-21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOUAFSHQOTDA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SCCNC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohexylsulfanyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4851427.png)
![2,6-difluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4851430.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![ethyl 4-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4851490.png)

![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4851512.png)